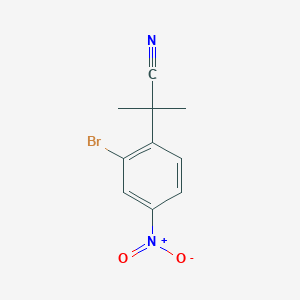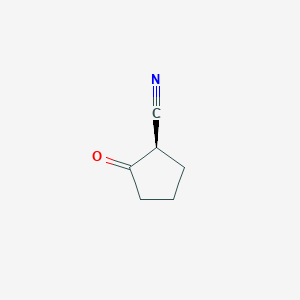
4,5-Dibromopyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,5-Dibromo-2-piridinol es un derivado de piridina bromado con la fórmula molecular C5H3Br2NO y un peso molecular de 252.89142 g/mol . Este compuesto se caracteriza por la presencia de dos átomos de bromo en las posiciones 4 y 5 del anillo de piridina y un grupo hidroxilo en la posición 2. Se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,5-Dibromo-2-piridinol generalmente implica la bromación del 2-piridinol. Un método común es la reacción del 2-piridinol con bromo en presencia de un solvente adecuado como el ácido acético. La reacción se lleva a cabo a temperatura ambiente y el producto se purifica por recristalización .
Métodos de producción industrial
La producción industrial de 4,5-Dibromo-2-piridinol puede implicar reacciones de bromación similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La pureza del producto final se asegura mediante rigurosas medidas de control de calidad, incluida la cromatografía líquida de alto rendimiento (HPLC) y otras técnicas analíticas .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4,5-Dibromo-2-piridinol experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reacciones de oxidación: El grupo hidroxilo puede ser oxidado para formar las cetonas o aldehídos correspondientes.
Reacciones de reducción: El compuesto puede ser reducido para eliminar los átomos de bromo o para modificar el anillo de piridina.
Reactivos y condiciones comunes
Sustitución nucleófila: Se utilizan comúnmente reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Oxidación: Se emplean reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Se utilizan catalizadores como el paladio sobre carbón (Pd/C) o el gas hidrógeno.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila con metóxido de sodio puede producir piridinas sustituidas con metoxi, mientras que la oxidación con permanganato de potasio puede producir ácidos carboxílicos de piridina .
Aplicaciones Científicas De Investigación
El 4,5-Dibromo-2-piridinol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4,5-Dibromo-2-piridinol implica su interacción con dianas moleculares específicas. Los átomos de bromo y el grupo hidroxilo juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a varios efectos biológicos. Se requieren estudios detallados para dilucidar las vías exactas y las dianas moleculares involucradas .
Comparación Con Compuestos Similares
Compuestos similares
2,4-Dibromopiridina: Similar en estructura pero con átomos de bromo en las posiciones 2 y 4.
2,5-Dibromopiridina: Átomos de bromo en las posiciones 2 y 5.
3,5-Dibromopiridina: Átomos de bromo en las posiciones 3 y 5.
Singularidad
El 4,5-Dibromo-2-piridinol es único debido al posicionamiento específico de los átomos de bromo y el grupo hidroxilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C5H3Br2NO |
|---|---|
Peso molecular |
252.89 g/mol |
Nombre IUPAC |
4,5-dibromo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) |
Clave InChI |
ZPOCHJIWJGEYGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CNC1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


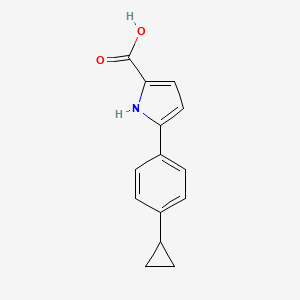
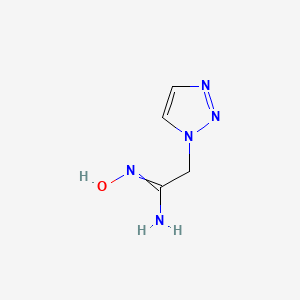
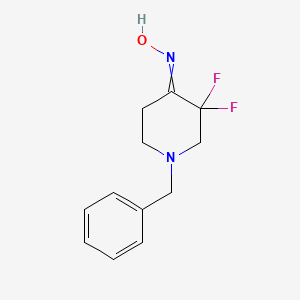
![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)



![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)
